molecular formula C15H13N7S B2947611 3-[3-[Methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380077-81-4

3-[3-[Methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B2947611
CAS RN: 2380077-81-4
M. Wt: 323.38
InChI Key: QDRMAWYILIICSW-UHFFFAOYSA-N
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Description

Thienopyrimidines, such as the compound , are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been found to have anti-infective properties, including antibacterial, antifungal, antiparasitic, and antiviral activities . They have also been studied for their potential as targeted therapy for PI3K, a lipid kinase involved in cancer progression .


Synthesis Analysis

Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . A series of morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The synthesis process involved several steps, including condensation with urea, chlorination with phosphorus oxychloride, and condensation with ethane-1,2-diamine .


Molecular Structure Analysis

The molecular structure of thienopyrimidines is characterized by the fusion of a pyrimidine ring and a thiophene ring . This structural relationship with purine bases contributes to their biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thienopyrimidines include condensation, chlorination, and further condensation . The yield and product characteristics can vary depending on the specific reactants and conditions used .


Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines can vary depending on the specific compound. For example, one compound was found to have a melting point of 265-266 °C .

Future Directions

Thienopyrimidines have shown promise in various areas of research, including as potential anti-infective agents and as targeted therapy for PI3K in cancer treatment . Future research could focus on optimizing these compounds for these applications, as well as exploring other potential uses.

properties

IUPAC Name

3-[3-[methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7S/c1-21(13-11-2-5-23-15(11)20-9-19-13)10-7-22(8-10)14-12(6-16)17-3-4-18-14/h2-5,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRMAWYILIICSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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